2-Cyclohexen-1-one, 6-methyl-6-(2-propenyl)-, (6S)-
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Overview
Description
2-Cyclohexen-1-one, 6-methyl-6-(2-propenyl)-, (6S)- is a chemical compound with the molecular formula C10H14O It is a derivative of cyclohexenone, characterized by the presence of a methyl group and a propenyl group at the 6th position of the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-methyl-6-(2-propenyl)-, (6S)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexenone as the core structure.
Functional Group Introduction: The methyl and propenyl groups are introduced at the 6th position through a series of chemical reactions, such as alkylation and addition reactions.
Chirality Induction: The (6S)-stereoisomer is obtained by using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to maximize yield and purity. These processes often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 6-methyl-6-(2-propenyl)-, (6S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted cyclohexenone derivatives.
Scientific Research Applications
2-Cyclohexen-1-one, 6-methyl-6-(2-propenyl)-, (6S)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 6-methyl-6-(2-propenyl)-, (6S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: The parent compound without the methyl and propenyl groups.
6-Methylcyclohexenone: A derivative with only the methyl group at the 6th position.
6-Propenylcyclohexenone: A derivative with only the propenyl group at the 6th position.
Uniqueness
2-Cyclohexen-1-one, 6-methyl-6-(2-propenyl)-, (6S)- is unique due to the presence of both the methyl and propenyl groups at the 6th position, which imparts distinct chemical and biological properties. The (6S)-stereoisomer adds another layer of specificity, making it valuable for stereoselective synthesis and research applications.
Properties
CAS No. |
812639-14-8 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(6S)-6-methyl-6-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-7-10(2)8-5-4-6-9(10)11/h3-4,6H,1,5,7-8H2,2H3/t10-/m1/s1 |
InChI Key |
MKQCSWXZTDWVMQ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@]1(CCC=CC1=O)CC=C |
Canonical SMILES |
CC1(CCC=CC1=O)CC=C |
Origin of Product |
United States |
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